Lupenyl palmitate

Overview

Description

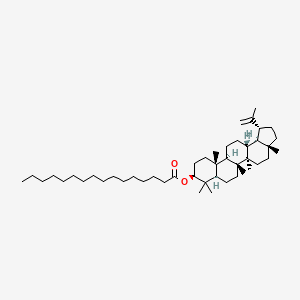

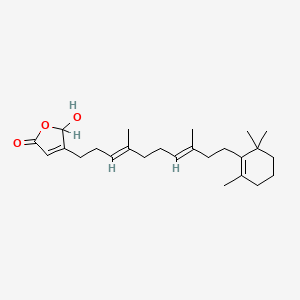

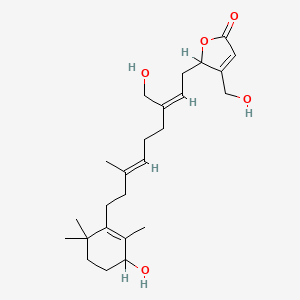

Lupenyl palmitate is a natural product found in Balanophora indica, Fagonia mollis, and other organisms . It belongs to the class of compounds known as pentacyclic lupane-type triterpenes . The molecular formula of Lupenyl palmitate is C46H80O2 .

Synthesis Analysis

The synthesis of Lupenyl palmitate and similar triterpenes typically involves the generation of a C5 unit like isopentenyl diphosphate (IPP) or dimethylallyl diphosphate (DMAPP) . The terpene synthases are responsible for the synthesis of terpenes .Molecular Structure Analysis

The IUPAC name of Lupenyl palmitate is [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate . The molecular weight is 665.1 g/mol .Physical And Chemical Properties Analysis

The exact mass of Lupenyl palmitate is 664.62 . The computed XLogP3-AA is 17.8 . The compound has a hydrogen bond donor count of 0 .Scientific Research Applications

Antioxidant Properties

Lupeol has been found to possess antioxidant properties . It can decrease oxidative stress via the activation of nuclear factor erythroid 2-related factor-2 (Nrf-2) and heme oxygenase-1 (HO-1) in the brain of adult mice .

Anti-Neuroinflammatory Agent

Lupeol also acts as an anti-neuroinflammatory agent . It can prevent neuroinflammation by suppressing activated glial cells and inflammatory mediators .

Alzheimer’s Disease Treatment

Lupeol has shown potential in the treatment of Alzheimer’s disease (AD) . It has been found to impact oxidative stress in AD, and its binding and inhibitory potentials have been investigated and proved to be effective against certain receptor proteins and enzymes in AD studies .

Anti-Diabetic Effects

Research has indicated that Lupeol has anti-diabetic effects . It has been found to have potential targeting proteins such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP 1B) .

Hepatoprotective Properties

Lupeol has been found to have hepatoprotective properties . It has potential targeting pathways such as IL-1 receptor-associated kinase-mediated toll-like receptor 4 (IRAK-TLR4), Bcl-2 family, nuclear factor kappa B (NF-kB), phosphatidylinositol-3-kinase (PI3-K)/Akt and Wnt/β-catenin signaling pathways .

Anti-Cancer Effects

Lupeol has shown anti-cancer effects . It has been found to have potential targeting proteins and pathways that could be beneficial in cancer treatment .

Future Directions

Lupeol, a similar compound to Lupenyl palmitate, has shown beneficial pharmacological activities including antioxidant, anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic and anti-mutagenic effects . It might be a valuable and potential lead compound to develop as anti-inflammatory, anti-diabetic, hepatoprotective and anticancer drugs . Similar future directions could be applicable for Lupenyl palmitate, but more research is needed to confirm this.

properties

IUPAC Name |

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(34(2)3)26-29-43(41,6)32-33-45(36,46)8/h35-39,41H,2,10-33H2,1,3-9H3/t35-,36+,37-,38+,39-,41+,43+,44-,45+,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXDHBQGBNPJMN-VBHWJLTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954056 | |

| Record name | Lup-20(29)-en-3-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lupeol palmitate | |

CAS RN |

32214-80-5 | |

| Record name | Lupeol palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32214-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupenyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032214805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lup-20(29)-en-3-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is lupenyl palmitate and where has it been found?

A1: Lupenyl palmitate is a naturally occurring compound classified as a triterpenoid ester. It has been identified in various plant species, including Poacynum pictum [, ], Ainsliaea glabra [], and Protasparagus falcatus [].

Q2: What is the structure of lupenyl palmitate?

A2: Unfortunately, the provided research papers primarily focus on the isolation and identification of lupenyl palmitate from various plant sources. They do not delve into the detailed structural characterization, including molecular formula, weight, or spectroscopic data. Further investigation into dedicated chemical databases or literature would be necessary to obtain this specific information.

Q3: Are there any studies on the potential biological activity of lupenyl palmitate?

A3: While the provided research focuses on the isolation and identification of lupenyl palmitate, it doesn't offer insights into its potential biological activities or mechanisms of action. Further research is needed to explore these aspects.

Q4: What methods were employed to isolate lupenyl palmitate from the plant sources?

A4: The researchers utilized a combination of solvent extraction and chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 gel column chromatography, to isolate and purify lupenyl palmitate from the plant materials [, , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1675415.png)

![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)